REACTION_CXSMILES
|
[CH3:1][CH2:2][C:3]1[CH:8]=[C:7]([C:9]([NH2:11])=S)[CH:6]=[CH:5][N:4]=1>CO.[Ni]>[CH2:2]([C:3]1[CH:8]=[C:7]([CH2:9][NH2:11])[CH:6]=[CH:5][N:4]=1)[CH3:1]
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Name
|
|
Quantity
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10 g
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Type
|
reactant
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Smiles
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CCC1=NC=CC(=C1)C(=S)N
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Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CO
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Name
|
|
Quantity
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5 g
|
Type
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catalyst
|
Smiles
|
[Ni]
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The mixture was stirred at RT for 2 days
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
WAIT
|
Details
|
at 60° C. for 16 h
|
Duration
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16 h
|
Type
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FILTRATION
|
Details
|
The mixture was filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |